molecular formula C4H10NO7P B13786956 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid

Cat. No.: B13786956
M. Wt: 215.10 g/mol
InChI Key: FKHAKIJOKDGEII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid typically involves the phosphorylation of 2-amino-3-hydroxybutanoic acid. This can be achieved through the reaction of 2-amino-3-hydroxybutanoic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation. Enzymes like kinases can be used to transfer a phosphate group from adenosine triphosphate (ATP) to 2-amino-3-hydroxybutanoic acid, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes like kinases, which transfer phosphate groups to other molecules. This phosphorylation can activate or deactivate target proteins, thereby regulating various cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H10NO7P

Molecular Weight

215.10 g/mol

IUPAC Name

2-amino-3-hydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)

InChI Key

FKHAKIJOKDGEII-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

Origin of Product

United States

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